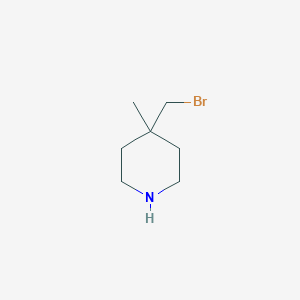

4-(Bromomethyl)-4-methylpiperidine

Description

4-(Bromomethyl)-4-methylpiperidine is a brominated piperidine derivative characterized by a bromomethyl (-CH2Br) and a methyl (-CH3) group attached to the same carbon atom of the piperidine ring. This structure renders it highly reactive, particularly in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. The compound is typically used as an alkylating agent in organic synthesis and as an intermediate in pharmaceutical development. Its piperidine core contributes to basicity, while the bromomethyl group enhances electrophilicity, making it valuable in constructing complex molecules such as heterocycles and sulfonamides .

Properties

Molecular Formula |

C7H14BrN |

|---|---|

Molecular Weight |

192.10 g/mol |

IUPAC Name |

4-(bromomethyl)-4-methylpiperidine |

InChI |

InChI=1S/C7H14BrN/c1-7(6-8)2-4-9-5-3-7/h9H,2-6H2,1H3 |

InChI Key |

GCVRELGIVUEAGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-methylpiperidine typically involves the bromination of 4-methylpiperidine. One common method is to react 4-methylpiperidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 60-80°C. The bromination occurs selectively at the 4-position, yielding 4-(Bromomethyl)-4-methylpiperidine .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-4-methylpiperidine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-methylpiperidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding piperidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield 4-methylpiperidine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of piperidine N-oxides.

Reduction: Formation of 4-methylpiperidine.

Scientific Research Applications

4-(Bromomethyl)-4-methylpiperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-methylpiperidine depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The bromomethyl group can be modified to interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(Bromomethyl)-4-methylpiperidine and related bromomethyl-containing compounds:

Key Observations:

- Core Structure Influence : The piperidine ring in 4-(Bromomethyl)-4-methylpiperidine provides inherent basicity, distinguishing it from planar aromatic systems like acridine or benzoate esters.

- Reactivity : Sulfonyl and ester groups in analogs (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) deactivate adjacent regions, reducing electrophilicity compared to the parent compound .

Stability and Catalytic Behavior

- Thermal Stability : Piperidine derivatives like 4-methylpiperidine show stability up to 350°C in dehydrogenation reactions, but bromine’s electron-withdrawing nature may lower thermal stability in the bromomethyl analog .

- Catalytic Interactions : In dehydrogenation systems, hydroxyl-rich supports (e.g., uncalcined Al2O3) improve catalyst binding via hydrogen bonding. Bromine’s electronegativity could similarly influence binding in heterogeneous catalysis .

Selectivity and Reaction Kinetics

- Flow Rate Dependence : In dehydrogenation of 4-methylpiperidine analogs, lower flow rates increase contact time with catalysts, enhancing selectivity for fully dehydrogenated products (e.g., P3 in ). This suggests that bromomethyl derivatives may require optimized flow conditions for efficient conversion .

- Temperature Effects: Higher temperatures (300–350°C) favor complete dehydrogenation but accelerate catalyst deactivation.

Biological Activity

4-(Bromomethyl)-4-methylpiperidine is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its mechanisms, research findings, and potential therapeutic uses.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 192.10 g/mol |

| IUPAC Name | 4-(bromomethyl)-4-methylpiperidine |

| InChI Key | GCVRELGIVUEAGF-UHFFFAOYSA-N |

The compound features a bromomethyl group at the 4-position of a piperidine ring, making it a versatile intermediate for various chemical transformations.

The biological activity of 4-(Bromomethyl)-4-methylpiperidine is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the bromomethyl group, which acts as an excellent leaving group. This property allows the compound to participate in various biochemical interactions, particularly with nucleophiles such as amines and thiols, potentially leading to the formation of biologically active derivatives.

Applications in Scientific Research

-

Medicinal Chemistry :

- The compound is used as an intermediate in synthesizing complex pharmaceuticals. Its derivatives have been studied for their potential as enzyme inhibitors and receptor ligands .

- For instance, research has indicated that modifications of this compound could lead to new drugs targeting neurological disorders and certain types of cancer, including melanoma and lymphoma .

- Biological Studies :

-

Potential Therapeutic Uses :

- The compound's interaction with bromodomain-containing protein 4 (BRD4) has been highlighted in cancer research, where BRD4 plays a crucial role in the proliferation of various cancers. Inhibition of BRD4 by derivatives of this compound has shown promise in reducing tumor growth in preclinical models .

Case Studies and Research Findings

- Antitumor Activity : A study involving the treatment of patients with diffuse large B-cell lymphoma (DLBCL) demonstrated that compounds related to 4-(Bromomethyl)-4-methylpiperidine could attenuate tumor growth by targeting BRD4 .

- Inflammation Reduction : In a model using lipopolysaccharide (LPS)-induced inflammation, derivatives of this compound significantly reduced levels of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

- Pharmacokinetics : Research has indicated favorable pharmacokinetic properties for certain derivatives, suggesting good bioavailability and absorption characteristics, which are crucial for their development as therapeutic agents .

Comparison with Similar Compounds

The biological activity of 4-(Bromomethyl)-4-methylpiperidine can be contrasted with other piperidine derivatives:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)-4-methylpiperidine | Chlorine vs. Bromine leaving group | Similar reactivity but different pharmacological profiles |

| 4-(Hydroxymethyl)-4-methylpiperidine | Hydroxymethyl group increases hydrophilicity | Enhanced solubility may improve bioavailability |

| 4-(Methylthio)-4-methylpiperidine | Methylthio group alters electronic properties | Potentially different enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.